molecular formula C24H27FN2O B10855701 Chm-fubiata

Chm-fubiata

Cat. No.: B10855701
M. Wt: 378.5 g/mol
InChI Key: AOUXUOYCTNNOND-UHFFFAOYSA-N
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Description

CHM-FUBIATA, also known as N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a new generation of synthetic cannabinoids that have emerged in the recreational drug market, often as replacements for previously banned substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHM-FUBIATA typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Linker:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CHM-FUBIATA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CHM-FUBIATA has several scientific research applications, including:

Mechanism of Action

CHM-FUBIATA exerts its effects by interacting with cannabinoid receptors, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The activation of CB1 receptors in the central nervous system is responsible for the psychoactive effects of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHM-FUBIATA is unique due to its specific chemical structure, which includes a cyclohexylmethyl group and a fluorophenyl group. These structural features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .

Properties

Molecular Formula

C24H27FN2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28)

InChI Key

AOUXUOYCTNNOND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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